
Technical Monograph: 5-Acetyl-2-
fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
5-Acetyl-2-fluorophenylboronic
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CAS No.: 870777-29-0

Cat. No.: B1273695

Get Quote

Advanced Synthesis, Reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary
5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0) is a specialized organoboron

intermediate critical to the development of fluorinated biaryl scaffolds in pharmaceutical and

agrochemical research. Distinguished by its dual electronic activation—featuring an electron-

withdrawing acetyl group at the meta position and a fluorine atom at the ortho position relative

to the boronic acid—this compound offers unique reactivity patterns in Suzuki-Miyaura cross-

coupling.

This guide provides a rigorous technical analysis of its chemical properties, optimized synthesis

protocols, and handling requirements, designed for researchers requiring high-fidelity data for

drug discovery and process chemistry.

Chemical Profile & Physical Properties[1][2]
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The introduction of fluorine and acetyl substituents significantly alters the electronic landscape

of the phenyl ring compared to unsubstituted phenylboronic acid. The electron-withdrawing

nature of these groups increases the Lewis acidity of the boron center, facilitating

transmetallation but also increasing susceptibility to protodeboronation under harsh basic

conditions.

Property Specification

IUPAC Name (5-Acetyl-2-fluorophenyl)boronic acid

CAS Number 870777-29-0

Molecular Formula C₈H₈BFO₃

Molecular Weight 181.96 g/mol

Appearance Light yellow to off-white powder

Melting Point 112–117 °C

Solubility
Soluble in MeOH, EtOH, DMSO, DMF; sparingly

soluble in water

pKa (Predicted) ~7.5 (More acidic than PhB(OH)₂ due to EWGs)

Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing
Direct lithiation of 5-acetyl-2-fluorobenzene is chemically non-viable due to the incompatibility

of the ketone functionality with organolithium reagents (which would result in nucleophilic attack

at the carbonyl). Therefore, the industry-standard route employs Palladium-Catalyzed Miyaura

Borylation of the corresponding aryl bromide.

Optimized Synthetic Route
Precursor: 5-Bromo-2-fluoroacetophenone.

Reaction Logic:
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Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent ligand dissociation

and ensure high turnover numbers (TON) for electron-deficient aryl bromides.

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used to form the boronate ester first. Direct

formation of the acid is difficult; the ester is stable and easily purified.

Hydrolysis: The pinacol ester is cleaved using sodium periodate (NaIO₄) and acid to yield the

free boronic acid.

Step-by-Step Protocol (Miyaura Borylation)
Charge: In a dry Schlenk flask, combine 5-bromo-2-fluoroacetophenone (1.0 eq), B₂pin₂ (1.1

eq), and KOAc (3.0 eq).

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas by sparging with Argon for

15 minutes.

Reaction: Heat to 90 °C for 12–16 hours. Monitor by TLC/LC-MS for disappearance of

bromide.

Workup: Filter through Celite to remove palladium black. Concentrate the filtrate.

Hydrolysis (Ester to Acid): Dissolve the crude pinacol ester in Acetone/Water (4:1). Add

NH₄OAc (1.0 eq) and NaIO₄ (3.0 eq). Stir at RT for 24 hours.

Purification: Extract with Ethyl Acetate. The boronic acid can be recrystallized from

Acetone/Hexane or Acetonitrile.

Figure 1: Palladium-catalyzed synthesis route avoiding ketone incompatibility.

5-Bromo-2-fluoroacetophenone
(Precursor)

Miyaura Borylation
Pd(dppf)Cl2, B2pin2

KOAc, Dioxane, 90°C

Pinacol Boronate Ester
(Intermediate)

Oxidative Hydrolysis
NaIO4, NH4OAc

Acetone/H2O

5-Acetyl-2-fluorophenyl-
boronic acid

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1273695/docs?utm_src=pdf-body-img#technical-monograph-5-acetyl-2-fluorophenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity Profile: Suzuki-Miyaura Coupling
The core utility of 5-Acetyl-2-fluorophenylboronic acid lies in its ability to introduce a

fluorinated acetophenone scaffold into biaryl drug candidates.

Mechanistic Considerations
Transmetallation Rate: The electron-withdrawing fluorine (ortho) and acetyl (meta) groups

reduce the electron density on the boron atom. This makes the boronate "hotter" (more

Lewis acidic), accelerating the transmetallation step with the Palladium(II) intermediate.

Protodeboronation Risk: The same electronic activation makes the C-B bond more labile.

Under strong basic conditions (e.g., NaOH, reflux), the boronic acid group may be cleaved

and replaced by a proton.

Mitigation: Use milder bases like K₃PO₄ or Cs₂CO₃ and avoid prolonged heating in

aqueous media if possible.

Standard Coupling Protocol
For coupling with an Aryl Chloride/Bromide (Ar-X):

System: Ar-X (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

Conditions: 80 °C, 4–6 hours.

Note: If the coupling partner is sterically hindered, switch to Pd₂(dba)₃ with S-Phos or X-Phos

ligands to facilitate oxidative addition.
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Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting the critical transmetallation step.
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Applications in Drug Discovery
This building block is frequently used to synthesize kinase inhibitors and agrochemicals where

the fluorine atom modulates metabolic stability and the acetyl group serves as a handle for

further derivatization (e.g., reductive amination to form amines or condensation to form

heterocycles).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1273695/docs?utm_src=pdf-body-img#technical-monograph-5-acetyl-2-fluorophenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Study: Agrochemical Synthesis A notable application involves the synthesis of pyrimidine-

based herbicides. The boronic acid is coupled with a chloropyrimidine to form intermediates

such as methyl 5-(5-acetyl-2-fluorophenyl)-2-cyclobutylpyrimidine-4-carboxylate.

Role of Fluorine: Blocks metabolic oxidation at the ortho-position, extending the half-life of

the active compound.

Role of Acetyl: Provides a dipole moment that can influence binding affinity in the target

enzyme pocket (e.g., Acetolactate synthase).

Handling & Stability (Self-Validating Protocol)
To ensure experimental success, the following stability checks must be performed:

Stoichiometry Check: Boronic acids can dehydrate to form boroxines (anhydrides) upon

storage. This changes the effective molecular weight.

Validation: Run a ¹H NMR in DMSO-d₆.[1] If the OH peak (usually broad singlet around

8.0–9.0 ppm) is diminished or split, calculate the boroxine content and adjust

stoichiometry (use 10–15% excess).

Protodeboronation Test: Before committing expensive GMP starting materials, run a small-

scale test reaction (10 mg) in the chosen solvent/base system at temperature for 1 hour.

Analyze by LC-MS. If the "des-boron" product (3-acetyl-fluorobenzene) is observed >5%,

lower the temperature or switch to anhydrous conditions (e.g., Suzuki coupling in DMF with

CsF).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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